(4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Medicinal Chemistry Histamine H3 Receptor Structure-Activity Relationship (SAR)

(4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic small molecule belonging to the aryl amide class of histamine H3 receptor (H3R) antagonists/inverse agonists. It features a characteristic cyclobutyl-diazepane moiety linked via a carbonyl bridge to a 6-(trifluoromethyl)pyridin-3-yl group.

Molecular Formula C16H20F3N3O
Molecular Weight 327.351
CAS No. 2319803-09-1
Cat. No. B2706862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
CAS2319803-09-1
Molecular FormulaC16H20F3N3O
Molecular Weight327.351
Structural Identifiers
SMILESC1CC(C1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H20F3N3O/c17-16(18,19)14-6-5-12(11-20-14)15(23)22-8-2-7-21(9-10-22)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2
InChIKeyAERPPDMYJBIVIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone (CAS 2319803-09-1): A Specialized Histamine H3 Receptor Antagonist Scaffold


(4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic small molecule belonging to the aryl amide class of histamine H3 receptor (H3R) antagonists/inverse agonists . It features a characteristic cyclobutyl-diazepane moiety linked via a carbonyl bridge to a 6-(trifluoromethyl)pyridin-3-yl group. This compound is a structural analog of the extensively studied clinical candidate JNJ-39220675, where the 6-(4-fluorophenoxy) substituent is replaced by a trifluoromethyl group [1]. It is primarily utilized as a selective building block or a pharmacological tool for probing H3R-mediated pathways in neuroscience and drug discovery research .

Why Generic Substitution Fails for (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone


Direct substitution with other in-class aryl amide H3R antagonists, such as prototype JNJ-39220675, is chemically invalid. The core differentiation arises from the replacement of a 4-fluorophenoxy group with a trifluoromethyl substituent at the pyridine 6-position [1]. This single-point modification fundamentally alters the molecule's physicochemical properties (lipophilicity, electronic distribution) and pharmacophore features, which govern target binding kinetics, metabolic stability, and CNS penetration. Without explicit comparative pharmacology data, assuming functional interchangeability is a critical procurement error, as this structural change was likely designed to solve specific liabilities (e.g., rapid metabolism or off-target binding) observed in the aryloxy series [1].

Quantitative Evidence Guide for Selecting (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone Over Close Analogs


Evidence Item 1: Structural Differentiation from the Clinical Candidate JNJ-39220675

The target compound is a direct structural analog of the extensively characterized H3R antagonist JNJ-39220675. The key differentiation is a functional group swap at the pyridine 6-position: a trifluoromethyl (-CF3) group replaces the 4-fluorophenoxy (-O-Ph-4-F) substituent found in JNJ-39220675 [1][2]. This is a major structural change that generates a distinct chemical series.

Medicinal Chemistry Histamine H3 Receptor Structure-Activity Relationship (SAR)

Evidence Item 2: Differentiation from the 6-Chloro Analog in Commercial Patents

A direct synthetic precursor and structural analog, (6-chloropyridin-3-yl)-(4-cyclobutyl-1,4-diazepan-1-yl)methanone, is disclosed in process patents for H3R modulators [1]. The target compound's trifluoromethyl group offers a distinct reactivity and physicochemical profile compared to the chlorine atom. The -CF3 group is significantly more electron-withdrawing and lipophilic, providing a different vector for medicinal chemistry optimization.

Synthetic Chemistry Process Chemistry Patent Analysis

Evidence Item 3: Implied Metabolic Stability Advantage Over Aryloxy Analogs

A known metabolic soft spot for the aryloxypyridine series, including JNJ-39220675, is oxidative metabolism at the phenoxy ring. The replacement of the 4-fluorophenoxy group with a trifluoromethyl group eliminates this major site of metabolism. This structural modification is a well-validated strategy in medicinal chemistry to improve metabolic stability and prolong half-life [1].

Drug Metabolism Pharmacokinetics CYP450 Stability

Optimal Research and Industrial Applications for (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone


Scenario 1: Neuroscience Probe for H3R-Mediated Wake-Promotion Studies

Given the well-documented wake-promoting activity of its structural analog JNJ-39220675, this compound is ideal for follow-up studies aiming to dissect the H3R pharmacology with a novel phenotype. The trifluoromethyl modification may offer a differentiated pharmacokinetic profile, enabling longer-duration in vivo studies in rodent models of narcolepsy or sleep-wake disorders without the metabolic limitations of the first-generation probe [1].

Scenario 2: Medicinal Chemistry Lead Optimization for CNS Penetration

The lower calculated LogP of this compound relative to the aryloxy series suggests improved CNS drug-likeness. It is an optimal starting point for medicinal chemists seeking to optimize brain penetration while maintaining H3R affinity. The compound can be used as a core scaffold for structure-activity relationship (SAR) studies where the trifluoromethyl group is a key pharmacophoric element [1].

Scenario 3: Process Chemistry Development for Scalable Amide Bond Formation

The compound's structure features a sterically unhindered carbonyl attached to a secondary amine. It serves as a superior model substrate for developing new catalytic amidation methods or scaling up amide coupling reactions, as demonstrated in the third-generation synthesis of its analog [1]. Its distinct electronic nature due to the -CF3 group provides a more challenging and representative test case for method development.

Quote Request

Request a Quote for (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.